1,3-dioxan-2-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dioxan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-4-5-7-2-1-3-8-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBHUKYDOBADIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192496 | |
| Record name | 2-Hydroxymethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39239-93-5 | |
| Record name | 2-Hydroxymethyl-1,3-dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039239935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxymethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dioxan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformative Reactions of 1,3 Dioxan 2 Ylmethanol Systems
Reactions Involving the Primary Hydroxyl Functionality
The exocyclic primary hydroxyl group is the main site of reactivity in 1,3-dioxan-2-ylmethanol, undergoing reactions typical of a primary alcohol.
The oxygen atom of the hydroxyl group in this compound serves as a nucleophile, readily participating in O-alkylation and O-acylation reactions. These reactions are fundamental for introducing a wide variety of functional groups and for protecting the hydroxyl group during multi-step syntheses.
O-Alkylation involves the formation of an ether linkage. This can be achieved under basic conditions (e.g., using sodium hydride to deprotonate the alcohol, followed by reaction with an alkyl halide) or through reductive alkylation pathways. For instance, a continuous-flow process using a palladium catalyst can facilitate the reductive alkylation of alcohols with ketones. rsc.org
O-Acylation results in the formation of an ester. This transformation is one of the most common in organic chemistry due to the prevalence of ester functionalities in natural products and pharmaceuticals. bath.ac.uk It is typically accomplished by reacting the alcohol with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct.
| Reaction Type | Reagent Class | General Product |
| O-Alkylation | Alkyl Halide (e.g., R-Br) with Base (e.g., NaH) | Ether (R-O-CH₂-dioxane) |
| O-Acylation | Acyl Chloride (e.g., R-COCl) with Base (e.g., Pyridine) | Ester (R-COO-CH₂-dioxane) |
| O-Acylation | Acid Anhydride (e.g., (RCO)₂O) with Base | Ester (R-COO-CH₂-dioxane) |
The hydroxyl group (-OH) is a poor leaving group, making direct nucleophilic substitution difficult. chemistrysteps.com To facilitate substitution, the -OH group must first be converted into a good leaving group. Two primary strategies are employed for this transformation. chemistrysteps.comlibretexts.org
Protonation in Acidic Media : In the presence of strong hydrohalic acids (HCl, HBr, HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). libretexts.org This creates a neutral water molecule as the leaving group, which is much more stable. libretexts.org The subsequent reaction with the halide ion can proceed via an Sₙ2 mechanism for primary alcohols like this compound. libretexts.org
Conversion to Sulfonate Esters : The alcohol can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs), respectively. These are excellent leaving groups due to the resonance stabilization of the sulfonate anion. chemistrysteps.com This method allows for substitution reactions with a wide range of nucleophiles under milder conditions than strong acids. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also effective for converting primary alcohols into the corresponding alkyl chlorides and bromides. chemistrysteps.com
| Activating Reagent | Intermediate Leaving Group | Typical Nucleophile | Product |
| HBr | -OH₂⁺ | Br⁻ | 2-(Bromomethyl)-1,3-dioxane |
| TsCl, Pyridine | -OTs | CN⁻ | (1,3-Dioxan-2-yl)acetonitrile |
| SOCl₂, Pyridine | -OS(O)Cl | Cl⁻ | 2-(Chloromethyl)-1,3-dioxane |
The nucleophilic hydroxyl group of this compound can react with electrophilic isocyanates. In the reaction with phenyl isocyanate, the oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate group (-N=C=O). pleiades.onlineresearchgate.net This is followed by a proton transfer, leading to the formation of a carbamate, also known as a urethane. Quantum-chemical studies on the reaction of phenyl isocyanate with methanol show the formation of pre- and post-reaction complexes and proceed through a cyclic transition state. researchgate.net The reactivity of the alcohol can be enhanced if it is part of an associated cluster, such as a dimer or trimer. researchgate.net
Oxidative Transformations of Dioxane-Methanol Scaffolds
Oxidative reactions can modify the dioxane-methanol framework, leading to valuable synthetic intermediates like lactones.
The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. nih.gov A primary alcohol like (5,5-dimethyl-1,3-dioxan-2-yl)methanol cannot directly undergo this reaction. However, the dioxane-methanol scaffold can be a precursor to a suitable ketone substrate. For example, the primary alcohol could be oxidized to an aldehyde, which could then participate in a reaction to form a ketone that is subsequently subjected to Baeyer-Villiger oxidation.
This oxidation is a powerful tool in the synthesis of natural products, where chiral lactones often serve as key intermediates. nih.gov Microwave-assisted methods have been developed to accelerate the reaction, for instance, in the oxidation of levoglucosenone derivatives, which are also cyclic acetal (B89532) systems. researchgate.net
| Substrate Type | Oxidant | Product Type | Significance |
| Cyclic Ketone | Peroxyacid (e.g., m-CPBA) | Lactone | Key intermediates in natural product synthesis |
| Ketone | Hydrogen Peroxide / Catalyst | Ester | Efficient C-C to C-O bond transformation |
Reactions of 1,3-Dioxan-5-one Derivatives
1,3-Dioxan-5-ones, which feature a ketone group within the dioxane ring, are versatile building blocks in organic synthesis. usask.ca Their chemistry is dominated by reactions at the α-carbon adjacent to the carbonyl group.
These compounds can be deprotonated using strong bases like lithium diisopropylamide (LDA) to form the corresponding lithium enolates. cdnsciencepub.comcdnsciencepub.com These enolates are potent nucleophiles that react readily with various electrophiles. usask.ca However, the deprotonation can sometimes compete with the reduction of the carbonyl group by the base. cdnsciencepub.com
Key reactions of 1,3-dioxan-5-one enolates include:
Aldol (B89426) Additions : Lithium enolates of 2,2-disubstituted-1,3-dioxan-5-ones react with aldehydes to give threo-(or anti)-aldol products with high diastereoselectivity. cdnsciencepub.com In contrast, titanium enolates can provide syn-aldols. usask.ca
Enantioselective Deprotonation : Using chiral lithium amide bases, it is possible to deprotonate 1,3-dioxan-5-ones having two different substituents at the C2 position with high enantioselectivity (up to 70% ee). cdnsciencepub.comcdnsciencepub.com
Claisen-Schmidt Reactions : In-situ generated 1,3-dioxan-5-one derivatives can react with aromatic aldehydes in the presence of pyrrolidine to yield bischalcones. researchgate.net
Annelation Reactions : Enamines formed from 1,3-dioxan-5-ones can undergo α,α'-annelation reactions to produce bridged bicyclic systems with complete stereocontrol. researchgate.net
| Reaction | Reagents | Key Feature | Product |
| Aldol Addition | 1. LDA; 2. Aldehyde (R-CHO) | High threo/anti selectivity | β-Hydroxy ketone |
| Self-Aldol Condensation | LDA, then H₂O quench | Dimerization | Aldol adduct of the parent ketone |
| Claisen-Schmidt | Aromatic Aldehyde, Pyrrolidine | In-situ generation | Bischalcone |
| Annelation | 1. Pyrrolidine; 2. Methyl α-(bromomethyl)acrylate | Stereocontrolled ring formation | Bridged bicyclic nonane |
Carbanion Chemistry: Enolate Generation (Lithium, Boron, Titanium Enolates)
The exploration of carbanion chemistry in 2-substituted-1,3-dioxan-5-ones has demonstrated that these compounds are effective precursors for generating a variety of metal enolates. usask.ca The formation of lithium, boron, and titanium enolates has been successfully achieved, providing access to versatile nucleophilic intermediates for carbon-carbon bond formation. usask.ca
Lithium Enolates: The generation of lithium enolates from 1,3-dioxan-5-ones is typically accomplished by deprotonation at the α-carbon using strong, non-nucleophilic lithium amide bases, with Lithium Diisopropylamide (LDA) being a common choice. researchgate.netwikipedia.org Enantioselective deprotonation of C(s)-symmetrical dioxanones can also be achieved with high efficiency using chiral lithium amide bases, yielding enantiomeric excesses (e.e.) of up to 90%. researchgate.net
Boron Enolates: Boron enolates of 1,3-dioxan-5-ones are generated in situ and have proven to be highly effective in stereocontrolled reactions. researchgate.net The formation of (Z)-boron enolates is typically favored when using dialkylboron triflates, which is crucial for determining the stereochemical outcome of subsequent reactions like aldol additions. harvard.edu
Titanium Enolates: Titanium enolates represent another important class of intermediates derived from 1,3-dioxan-5-ones. usask.ca These enolates exhibit distinct reactivity and stereoselectivity compared to their lithium and boron counterparts, particularly in aldol additions, where they lead to complementary stereochemical products. usask.caresearchgate.net The generation of titanium enolates often involves reagents like CpTiCl₂ (dicyclopentadienyltitanium dichloride). researchgate.netresearchgate.net
Electrophilic Reactions with Enolates (e.g., Aldol Additions with Stereochemical Outcomes)
The metal enolates derived from 1,3-dioxan-5-ones react readily with various electrophiles, most notably aldehydes, in aldol addition reactions to form β-hydroxy ketones. The choice of metal counter-ion (Li, B, or Ti) plays a critical role in directing the stereochemical outcome of the reaction, allowing for selective synthesis of either syn or anti aldol products. usask.ca
This stereoselectivity is often explained by the Zimmerman-Traxler model, which posits a chair-like, six-membered transition state. harvard.eduresearchgate.net The geometry of the enolate and the coordination of the metal center dictate the facial selectivity of the aldehyde's approach, minimizing 1,3-diaxial interactions and leading to a preferred diastereomer. harvard.edu
Lithium and Boron Enolates: Both lithium and, more reliably, boron enolates of 1,3-dioxan-5-ones react with aldehydes to selectively produce the anti-aldol adduct. usask.caresearchgate.net Boron enolates, in particular, show high levels of diastereoselectivity, with anti:syn ratios reaching up to 96:4. researchgate.net
Titanium Enolates: In contrast, titanium enolates of the same substrates react to provide the corresponding syn-aldol adducts with high selectivity. usask.caresearchgate.net
This divergent stereochemical behavior makes 1,3-dioxan-5-one systems powerful tools for asymmetric synthesis, as either the syn or anti product can be accessed by simply changing the enolization conditions. These aldol products are valuable intermediates in the synthesis of monosaccharides and other polyoxygenated natural products. usask.caresearchgate.net
| Enolate Type | Typical Reagent | Major Aldol Product | Observed Diastereoselectivity (anti:syn) | Reference |
|---|---|---|---|---|
| Lithium | LDA | anti | High with α-branched aldehydes | researchgate.net |
| Boron | Bu₂BOTf, Et₃N | anti | Up to 96:4 | researchgate.net |
| Titanium | CpTiCl₂ | syn | >95:5 (syn:anti) | researchgate.net |
Alkylation Methodologies (e.g., Enders' Chiral Hydrazone Method)
While the enolates of 1,3-dioxan-5-ones react efficiently in aldol additions, they have been reported to fail in direct reactions with alkylating agents. usask.ca To overcome this limitation, indirect methods have been developed, with the Enders' SAMP/RAMP hydrazone alkylation being a particularly successful strategy. usask.cawikipedia.org This method allows for the highly stereoselective α-alkylation of ketones and aldehydes. wikipedia.org
The procedure involves three main steps:
Hydrazone Formation: The 1,3-dioxan-5-one is condensed with a chiral auxiliary, either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). wikipedia.orgmit.edu
Deprotonation and Alkylation: The resulting chiral hydrazone is deprotonated with a strong base like LDA to form a resonance-stabilized azaenolate. This intermediate then reacts with an alkyl halide electrophile, creating a new stereocenter with a high degree of diastereoselectivity. wikipedia.org
Cleavage: The alkylated hydrazone is cleaved, typically via ozonolysis or hydrolysis, to regenerate the α-alkylated ketone and release the chiral auxiliary. wikipedia.org
This methodology has been successfully applied to 2,2-dimethyl-1,3-dioxan-5-one, enabling the synthesis of various α-substituted derivatives with excellent enantiomeric and diastereomeric purity. researchgate.netresearchgate.net
| Alkyl Halide (R-X) | Product (after cleavage) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| CH₃I | 4-Methyl-2,2-dimethyl-1,3-dioxan-5-one | ≥96% | ≥96% | researchgate.net |
| CH₃(CH₂)₃I | 4-Butyl-2,2-dimethyl-1,3-dioxan-5-one | ≥96% | ≥96% | researchgate.net |
| PhCH₂Br | 4-Benzyl-2,2-dimethyl-1,3-dioxan-5-one | ≥96% | ≥96% | researchgate.net |
Ring-Opening and Rearrangement Pathways
The 1,3-dioxane (B1201747) ring, being a cyclic acetal, is generally stable under basic and neutral conditions but is susceptible to cleavage and rearrangement under acidic or reductive conditions. thieme-connect.de These reactions are powerful tools for transforming the cyclic structure into acyclic, differentially protected diols or other heterocyclic systems.
Reductive Ring-Opening: The regioselective reductive opening of 1,3-dioxane acetals, particularly benzylidene acetals derived from carbohydrates, has been extensively studied. researchgate.net The choice of reducing agent and catalyst dictates which of the two C-O bonds is cleaved, providing access to specific partially protected polyols.
LiAlH₄-AlCl₃: This combination is a powerful reagent for reductive opening, often leading to the formation of a benzyl ether at the more hindered oxygen atom of the original acetal. researchgate.net
Diisobutylaluminium hydride (DIBAL-H): This reagent tends to favor cleavage that results in the formation of a benzyl ether at the least hindered oxygen atom. researchgate.net
Sodium cyanoborohydride (NaBH₃CN): In the presence of an acid, this reagent can achieve highly regioselective transformations. researchgate.net
| Reagent System | Site of Benzyl Ether Formation | Selectivity | Reference |
|---|---|---|---|
| LiAlH₄-AlCl₃ | More hindered oxygen | High | researchgate.net |
| DIBAL-H | Less hindered oxygen | High | researchgate.net |
| NaBH₃CN / H⁺ | Variable, substrate-dependent | High | researchgate.net |
Lewis Acid-Catalyzed Rearrangements: 1,3-dioxane systems can undergo rearrangements when treated with Lewis acids. For example, related 4,5-dihydro-1,3-dioxepine systems have been shown to rearrange into stereochemically defined cis- or trans-2,3-disubstituted tetrahydrofurans. nih.gov This type of vinyl acetal rearrangement demonstrates the potential to convert the 1,3-dioxane motif into other valuable heterocyclic structures in a highly stereoselective manner. nih.gov
Structural Elucidation and Conformational Analysis of 1,3 Dioxane Rings
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the initial identification and detailed structural characterization of 1,3-dioxan-2-ylmethanol in non-solid states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of 1,3-dioxane (B1201747) derivatives. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of protons and carbons within the molecule and provides insights into the preferred conformation of the six-membered ring.
The ¹H NMR spectrum of a 2-substituted 1,3-dioxane, such as this compound, is expected to show distinct signals for the protons on the dioxane ring and the hydroxymethyl substituent. The chemical shifts and coupling constants of the ring protons are particularly informative about their axial or equatorial orientation. Generally, axial protons resonate at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, which in a chair conformation, allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial couplings. nih.gov
Due to the lack of a publicly available experimental ¹H NMR spectrum for this compound, the following table provides predicted chemical shifts and multiplicities based on the analysis of similar 1,3-dioxane structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | ~4.5-4.8 | Triplet (t) |
| H-4, H-6 (axial) | ~3.6-3.8 | Doublet of doublets of doublets (ddd) |
| H-4, H-6 (equatorial) | ~4.0-4.2 | Doublet of doublets of doublets (ddd) |
| H-5 (axial) | ~1.3-1.5 | Multiplet (m) |
| H-5 (equatorial) | ~1.8-2.0 | Multiplet (m) |
| -CH₂OH | ~3.5-3.7 | Doublet (d) |
| -OH | Variable | Singlet (s) |
Note: This is a predictive table based on analogous compounds.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, distinct signals are expected for the acetal (B89532) carbon (C-2), the methylene (B1212753) carbons of the ring (C-4, C-6), the central ring carbon (C-5), and the hydroxymethyl carbon. The chemical shift of the C-2 carbon is particularly sensitive to the nature of the substituent at this position.
The following table presents predicted ¹³C NMR chemical shifts for this compound based on data from related compounds.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~100-105 |
| C-4, C-6 | ~65-70 |
| C-5 | ~25-30 |
| -CH₂OH | ~60-65 |
Note: This is a predictive table based on analogous compounds.
Stereochemical assignments in substituted 1,3-dioxanes are often confirmed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which can establish through-space proximity between protons, further supporting the assignment of axial and equatorial positions. nih.gov
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.
The fragmentation of 1,3-dioxane derivatives under electron ionization (EI) typically involves cleavage of the bonds adjacent to the oxygen atoms, leading to the formation of characteristic fragment ions. nih.gov The fragmentation pattern is influenced by the stability of the resulting carbocations and radicals.
For this compound, the following fragmentation pathways are anticipated:
Loss of the hydroxymethyl group: Cleavage of the C2-CH₂OH bond would result in a fragment corresponding to the 1,3-dioxan-2-yl cation.
Ring opening and subsequent fragmentation: The molecular ion can undergo ring opening, followed by the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) (C₂H₄). hmdb.ca
Loss of a hydrogen atom: A peak corresponding to [M-1]⁺ is often observed.
The following table lists the predicted major fragment ions for this compound.
| m/z | Proposed Fragment Ion |
| 118 | [C₅H₁₀O₃]⁺ (Molecular Ion) |
| 117 | [C₅H₉O₃]⁺ |
| 87 | [C₄H₇O₂]⁺ |
| 57 | [C₃H₅O]⁺ |
| 31 | [CH₃O]⁺ |
Note: This is a predictive table based on general fragmentation patterns of 1,3-dioxanes.
The stereochemistry of 1,3-dioxane derivatives can also influence their mass spectral fragmentation, with different diastereomers sometimes exhibiting distinct fragmentation patterns. nih.gov
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, C-H, and C-O bonds.
The key functional groups and their expected IR absorption ranges are:
O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methylene groups of the dioxane ring and the hydroxymethyl substituent. docbrown.info
C-O stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, are characteristic of the C-O stretching vibrations of the acetal functionality. docbrown.info
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (alkane) | 2850-3000 | Medium to Strong |
| C-O (acetal) | 1000-1200 | Strong |
Note: This is a predictive table based on the functional groups present in the molecule.
X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing
For instance, the crystal structure of (5-n-heptyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol reveals that the 1,3-dioxane ring adopts a chair conformation. nih.gov In the solid state, molecules of 1,3-dioxane derivatives containing hydroxyl groups are often involved in extensive hydrogen bonding networks. These hydrogen bonds play a crucial role in determining the crystal packing arrangement. For example, in the crystal structure of (5-n-heptyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol, molecules are connected by O-H···O hydrogen bonds into zigzag chains. nih.gov
The following table presents typical crystallographic data that would be obtained from an X-ray diffraction study of a 1,3-dioxane derivative.
| Parameter | Typical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/n, P2₁/c |
| a (Å) | 5-10 |
| b (Å) | 10-20 |
| c (Å) | 15-35 |
| β (°) | 90-100 |
| Z (molecules per unit cell) | 4 or 8 |
Note: This table provides representative data from related 1,3-dioxane crystal structures.
Conformational Analysis of the 1,3-Dioxane Ring
The conformational behavior of the 1,3-dioxane ring is a well-studied area of stereochemistry, with the chair conformation being the most stable arrangement.
Similar to cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize angular and torsional strain. nih.gov However, the presence of two oxygen atoms in the ring introduces several key differences. The C-O bond is shorter than a C-C bond, and the C-O-C bond angle is smaller than the C-C-C angle. These geometric constraints lead to a slightly puckered and more flexible chair conformation compared to cyclohexane.
Substituents on the 1,3-dioxane ring can occupy either axial or equatorial positions. The conformational preference of a substituent is determined by a balance of steric and stereoelectronic effects. Generally, bulky substituents prefer the equatorial position to avoid steric hindrance with the axial hydrogens at the C-4 and C-6 positions (1,3-diaxial interactions). oregonstate.edu
In the case of this compound, the hydroxymethyl group at the C-2 position will have a strong preference for the equatorial orientation to minimize these unfavorable 1,3-diaxial interactions.
The following table summarizes the key conformational features of the 1,3-dioxane ring.
| Feature | Description |
| Preferred Conformation | Chair |
| Key Interactions | 1,3-diaxial steric hindrance |
| Substituent Preference | Bulky groups prefer the equatorial position |
The conformational equilibrium of the 1,3-dioxane ring can be influenced by the solvent and temperature. Computational studies and dynamic NMR spectroscopy are often employed to quantify the energetic differences between various conformations. rsc.org
Non-Chair Conformations (e.g., Twist-Boat)
Beyond the predominant chair conformation, 1,3-dioxane can adopt several higher-energy, non-chair forms. These are typically transient states or intermediates in the ring inversion process. The most notable of these are the boat and twist-boat conformations. Like cyclohexane, the 1,3-dioxane ring tends to assume non-planar conformations to minimize the angle and eclipsing strains that would be present in a flat structure msu.edu.
The classic boat conformation is destabilized by severe steric crowding and torsional strain from eclipsed bonds msu.edu. By twisting, this conformation can relieve some of this strain, resulting in the more stable twist-boat (or skew-boat) form. Quantum-chemical studies have identified multiple twist conformers on the potential energy surface of 1,3-dioxane derivatives, including the 1,4-twist (1,4-T) and 2,5-twist (2,5-T) forms, which act as local minima between chair forms researchgate.netresearchgate.net.
The energy difference between the chair and twist-boat conformations is a key parameter. For the parent 1,3-dioxane, the chair-twist energy is approximately 4.9 kcal/mol, which is lower than the 5.7 kcal/mol required for cyclohexane thieme-connect.de. This difference is attributed to the shorter C-O bond lengths compared to C-C bonds, which alters the ring's geometry and strain energies thieme-connect.de. In some substituted derivatives, such as anti-1,3-diol acetonides, severe diaxial interactions in the chair form can force the molecule to adopt a twist-boat conformation as its preferred state thieme-connect.de.
Computational studies provide insight into the relative energies of these non-chair conformations. For 5-substituted 1,3-dioxanes, the 1,4-T conformer generally possesses the highest energy researchgate.net.
Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair (C) | 0.00 |
| 2,5-Twist (2,5-T) | 5.8 - 7.1 |
| 1,4-Twist (1,4-T) | 6.8 - 8.3 |
| Boat (B) | ~8.2 - 8.7 |
Note: Energy values are approximate and can vary based on the level of theory and specific substituents. Data compiled from multiple computational studies researchgate.netresearchgate.netscispace.com.
Dynamics of Ring Inversion and Conformational Equilibria
The 1,3-dioxane ring is not static but undergoes a rapid process of ring inversion at room temperature, converting one chair conformation into another fiveable.me. This chair-chair interconversion is a fundamental dynamic process that proceeds through higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations msu.eduresearchgate.net.
The process begins with one chair form (C) converting into a twist-boat form (e.g., 2,5-T or 1,4-T), which represents an intermediate energy minimum researchgate.netresearchgate.net. This twist form can then convert to the inverted chair form (C_inv). Studies on 5,5-dinitro-1,3-dioxane (B186992) indicated a single inversion pathway through the 2,5-twist-form intermediate researchgate.net. Other analyses suggest two possible pathways involving both 2,5-T and 1,4-T intermediates researchgate.net. The activation energy for this entire process is determined by the highest energy barrier along the inversion coordinate, which is typically a transition state resembling a half-chair or an unsymmetrical boat msu.eduresearchgate.net.
Thermodynamic parameters for the chair-to-boat isomerization have been determined experimentally for 1,3-dioxane and its derivatives, providing quantitative data on the energy barriers involved in the conformational equilibria rsc.org.
Table 2: Thermodynamic Parameters for 1,3-Dioxane Ring Inversion
| Compound | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) | Activation Free Energy (ΔG‡) (kcal/mol) |
| 1,3-Dioxane | 9.8 | +2.0 | 9.6 |
| 2,2-Dimethyl-1,3-dioxane | 8.3 | -3.0 | 8.8 |
| 5,5-Dimethyl-1,3-dioxane | 11.0 | +3.0 | 10.5 |
| 2,2,5,5-Tetramethyl-1,3-dioxane | 8.6 | -6.0 | 9.6 |
Note: Values are for the chair-to-twist-boat conversion, determined by NMR spectroscopy. Data sourced from Friebolin et al. (1969) as cited in various reviews rsc.org.
Influence of Substituents on Conformational Preferences and Stereoisomerism (e.g., Axial vs. Equatorial Orientation)
The introduction of substituents onto the 1,3-dioxane ring significantly influences the conformational equilibrium. In the stable chair conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring) fiveable.me.
Generally, substituents prefer the equatorial position to minimize steric strain chemistrysteps.com. When a substituent is in the axial position, it experiences repulsive steric interactions with the other two axial atoms on the same side of the ring (in this case, atoms at the 3- and 5-positions relative to the substituent). These are known as 1,3-diaxial interactions chemistrysteps.com. Due to the shorter C-O bonds in the 1,3-dioxane ring compared to the C-C bonds in cyclohexane, the diaxial interactions between a substituent at C2 and axial hydrogens or other substituents at C4 and C6 are particularly significant thieme-connect.de. This leads to a strong thermodynamic preference for equatorial substituents at the C2 position thieme-connect.de.
The quantitative measure of a substituent's preference for the equatorial position is its conformational free energy, also known as the A-value. It is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers researchgate.net. A positive A-value indicates that the equatorial orientation is favored researchgate.net. For example, the equilibrium between cis and trans isomers of a disubstituted 1,3-dioxane can be used to determine the A-value for a given substituent researchgate.net.
However, there are exceptions to the equatorial preference. In 2-alkoxy-1,3-dioxanes, the anomeric effect—a stereoelectronic interaction involving the lone pair of electrons on the ring oxygen and the antibonding orbital of the exocyclic C-O bond—stabilizes the axial position for the alkoxy group thieme-connect.de. Similarly, intramolecular hydrogen bonding can sometimes favor an axial conformation, although this can be disrupted by solvent or salt effects acs.org. The conformational behavior can be influenced by lithium ion complexation, which can increase the stability of axial isomers for certain substituents like -CO2H, -CO2CH3, and -CH2OH acs.org.
Table 3: Conformational Free Energy (A-Values) for Substituents on a Six-Membered Ring
| Substituent | A-Value (kcal/mol) in Cyclohexane (for comparison) | Notes on 1,3-Dioxane |
| -CH₃ (Methyl) | 1.7 | The preference for equatorial is strong, especially at C2. |
| -C₂H₅ (Ethyl) | 1.8 | Similar to methyl, strong equatorial preference. |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | A very bulky group that acts as a "holding group," locking the conformation with it in the equatorial position researchgate.net. |
| -C₆H₅ (Phenyl) | 3.0 | The equatorial position is strongly favored researchgate.net. |
| -OH (Hydroxyl) | 0.6 - 1.0 | Can be influenced by hydrogen bonding. |
| -OCH₃ (Methoxy) | 0.6 | At C2, the axial position is favored due to the anomeric effect thieme-connect.de. |
Note: A-values can vary depending on the specific ring system and position of substitution. Cyclohexane values are provided for general reference chemistrysteps.com.
Computational Chemistry and Theoretical Investigations
Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Analysis
The conformational landscape of 1,3-dioxane (B1201747) derivatives, including 1,3-dioxan-2-ylmethanol, is predominantly governed by the chair conformation, a preference that has been extensively studied using ab initio and Density Functional Theory (DFT) methods. thieme-connect.deasianpubs.org Like cyclohexane (B81311), the 1,3-dioxane ring is not planar and adopts a chair-like conformation to minimize steric and torsional strain. thieme-connect.de The presence of two oxygen atoms in the ring, however, introduces key differences, such as shorter C-O bond lengths compared to C-C bonds, which influences the ring's geometry and the energy barrier between conformers. thieme-connect.de
For this compound, the hydroxymethyl group (-CH₂OH) at the C2 position can exist in either an axial or equatorial orientation. Due to the significant 1,3-diaxial interactions that would occur between an axial substituent at C2 and the axial hydrogens at C4 and C6, the equatorial position is strongly favored thermodynamically. thieme-connect.de Computational studies on substituted 1,3-dioxanes consistently show that the chair conformer is the most stable. researchgate.netresearchgate.net For instance, quantum-chemical studies on 5-substituted 1,3-dioxanes have identified the chair conformer as the global minimum on the potential energy surface. researchgate.net DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, are commonly employed to optimize the geometries of these conformers and determine their relative stabilities. researchgate.net
Energy Differences and Barriers of Conformational Transformations
Theoretical calculations are crucial for quantifying the energy differences between various conformers and the energy barriers for their interconversion. For the parent 1,3-dioxane, the chair conformer is significantly more stable than twist-boat conformations. researchgate.net DFT studies have shown the chair conformer of 1,3-dioxane to be more stable than the 2,5-twist conformer by approximately 5.19 kcal/mol. researchgate.net
| Conformer | Method | Energy Difference (kcal/mol) |
|---|---|---|
| Chair vs. 2,5-Twist | HF/6-31G(d) | 4.67 ± 0.31 |
| Chair vs. 2,5-Twist | DFT/B3LYP | 5.19 ± 0.8 |
| 1,4-Twist vs. 2,5-Twist | HF/6-31G(d) | 1.36 ± 0.12 |
| 1,4-Twist vs. 2,5-Twist | DFT/B3LYP | 1.0 |
Data based on calculations for the parent 1,3-dioxane molecule. researchgate.net
Analysis of Hyperconjugative and Stereoelectronic Interactions within the Dioxane Ring
The structure and stability of the 1,3-dioxane ring are heavily influenced by hyperconjugative and stereoelectronic interactions. acs.orgnih.govresearchgate.net These effects involve the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty antibonding orbital. Computational methods, particularly Natural Bond Orbital (NBO) analysis, are used to identify and quantify these interactions. researchgate.net
Key interactions within the 1,3-dioxane ring include:
Anomeric Effect : An exception to the preference for equatorial substituents can occur with 2-alkoxy-1,3-dioxanes, where an axial position for the alkoxy group is stabilized by the anomeric effect. This involves the donation of electron density from a lone pair (n) of one of the ring oxygen atoms to the antibonding orbital (σ) of the exocyclic C-O bond (nO → σC-OR). thieme-connect.de
Hyperconjugative Interactions involving C-H bonds : The lengths and strengths of C-H bonds in the 1,3-dioxane ring are modulated by hyperconjugation. For example, axial C-H bonds at C2, C4, and C6 are involved in np(O) → σC-Hax interactions. nih.govresearchgate.net The balance of various interactions, such as σC-X → σC-Heq and np(X) → σ*C-Heq, is necessary to explain the observed bond lengths. acs.orgnih.govresearchgate.net
Homoanomeric Effect : This interaction, such as the np → σ*C(5)-Heq interaction, is particularly important in the dioxane ring and contributes to the relative elongation of equatorial C(5)-H bonds. nih.gov
These stereoelectronic effects are fundamental to understanding the reactivity and conformational preferences of this compound.
Computational Studies on Reaction Mechanisms and Energy Profiles
Computational chemistry is a powerful tool for elucidating the mechanisms of organic reactions. For derivatives of this compound, theoretical studies can map out reaction pathways, identify transition states, and calculate activation energies for reactions such as the Baeyer-Villiger oxidation and enolate reactions.
Enolate Reactions : The deprotonation of 1,3-dioxan-5-ones to form lithium enolates has been studied, revealing a competition between deprotonation and reduction of the carbonyl group. researchgate.net Addition reactions of these enolates to aldehydes have been shown to be threo-selective, a result that can be rationalized by the Zimmerman-Traxler model. researchgate.net DFT calculations can be used to model these transition states and explain the observed stereoselectivity. mdpi.com
Solvation Effects on Molecular Structure and Reactivity
The surrounding solvent can significantly influence the conformational equilibrium and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents. iu.edu.sa
Studies on related 1,3-dioxane derivatives have shown that the conformational equilibrium can shift depending on the solvent. For example, in the gas phase or nonpolar solvents, intramolecular hydrogen bonding might stabilize certain conformers, while polar solvents can disrupt these interactions and favor conformers with greater dipole moments. researchgate.net For this compound, the polarity of the solvent would affect the orientation of the hydroxymethyl group and its ability to form hydrogen bonds, thereby influencing its conformational preferences and reactivity.
Molecular Modeling and Docking Studies for Biological Activity Prediction
Derivatives of 1,3-dioxane have been investigated for various biological activities, and molecular modeling plays a crucial role in predicting and explaining these activities at a molecular level.
Muscarinic Receptor Ligands : 1,4-Dioxane derivatives have been designed and synthesized as new muscarinic acetylcholine (B1216132) receptor (mAChR) ligands. unica.it Computational docking studies are used to predict how these ligands bind to the receptor's active site. nih.govresearchgate.net These studies help to understand structure-activity relationships, such as how the steric bulk of a substituent can influence binding affinity. unica.it Molecular dynamics (MD) simulations can further explore the flexibility of both the ligand and the protein, providing a more dynamic picture of the binding process. unica.it
IDO1 Inhibitors : Indoleamine 2,3-dioxygenase 1 (IDO1) is a significant target in cancer immunotherapy. nih.govnih.govsemanticscholar.org Molecular docking is a key strategy for identifying and optimizing inhibitors of IDO1. researchgate.net Virtual screening of compound libraries against the IDO1 active site can identify potential fragment inhibitors. researchgate.net Docking studies can predict the binding modes of 1,3-dioxane derivatives within the IDO1 catalytic cleft, identifying key interactions, such as those with the heme iron, that are crucial for inhibitory activity. nih.govresearchgate.net These computational predictions guide the synthesis and biological evaluation of new, more potent inhibitors. semanticscholar.org
Advanced Applications in Organic Synthesis and Materials Science
Role as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement, is fundamental to modern chemistry, particularly in the pharmaceutical industry where the biological activity of a drug often depends on a single enantiomer. uwindsor.caddugu.ac.in Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com
Derivatives of 1,3-dioxanes and the closely related 1,3-dioxolanes serve as effective chiral building blocks and auxiliaries. Their rigid cyclic structure provides a predictable conformational bias, which is crucial for controlling stereochemistry during synthetic transformations. For instance, radicals derived from 1,3-dioxanes can undergo diastereoselective cyclizations, effectively acting as chiral acyl radical equivalents. nih.gov This control allows for the selective formation of one diastereomer over another, a key step in building complex chiral molecules.
One prominent class of chiral auxiliaries based on this framework is TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). Furthermore, other systems like the oxazolidinones popularized by David Evans are widely used to direct stereoselective reactions, including aldol (B89426) and alkylation reactions. williams.edu These auxiliaries work by creating a sterically hindered environment that forces incoming reagents to attack from a specific face of the molecule, thus controlling the formation of new stereocenters. wikipedia.org
| Chiral Auxiliary Type | Core Structure | Key Application | Example |
|---|---|---|---|
| Dioxane-derived Radicals | 1,3-Dioxane (B1201747) | Diastereoselective Cyclizations | Chiral Acyl Radical Equivalents nih.gov |
| TADDOLs | 1,3-Dioxolane (B20135) | Asymmetric catalysis, Enantioselective additions | α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols |
| Evans Auxiliaries | Oxazolidinone | Diastereoselective Aldol Reactions and Alkylations | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one williams.edu |
| SAMP/RAMP Auxiliaries | Pyrrolidine | Asymmetric α-alkylation of aldehydes and ketones | (S)- and (R)-1-amino-2-methoxymethylpyrrolidine |
Applications in the Total Synthesis of Natural Products and Bioactive Molecules (e.g., (+)-Frontalin, Protected Ketohexoses)
The total synthesis of natural products is a significant driver of innovation in organic chemistry. The 1,3-dioxane motif is a key structural feature in many bioactive molecules and a valuable intermediate in their synthesis. uwindsor.ca
A classic example is the insect pheromone frontalin (B1251666). faidherbe.org The structure of (-)-frontalin (B1251542) is a rigid tricyclic system containing a 6,8-dioxabicyclo[3.2.1]octane core, which is a type of acetal (B89532). faidherbe.org Numerous enantioselective syntheses of frontalin have been developed, often relying on strategies that install the chiral centers with high precision. faidherbe.orgresearchgate.net These strategies include using chiral starting materials, employing chiral auxiliaries, or utilizing asymmetric reactions like the Sharpless epoxidation to induce chirality. faidherbe.orgresearchgate.net
In carbohydrate chemistry, the 1,3-dioxane ring is widely used as a protecting group for diols, allowing for selective reactions at other positions of a sugar molecule. This strategy is crucial in the synthesis of protected ketohexoses and other complex carbohydrates. For instance, 2,2-dimethyl-1,3-dioxan-5-one, a derivative of the 1,3-dioxane system, serves as a versatile starting material for constructing carbocyclic structures that can act as enzyme inhibitors. researchgate.net The stability of the dioxane ring under many reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an indispensable tool in the multi-step synthesis of these complex bioactive molecules.
| Natural Product / Bioactive Molecule | Key Intermediate Structure | Role of the Dioxane Moiety | Synthetic Strategy Example |
|---|---|---|---|
| (-)-Frontalin | 6,8-Dioxabicyclo[3.2.1]octane | Core structural component (acetal) | Sharpless asymmetric epoxidation to create key stereocenters researchgate.net |
| Protected Ketohexoses | Acetonide-protected diols | Protecting group for hydroxyls | Formation of a 1,3-dioxane ring to allow for regioselective modification researchgate.net |
| Carbasugar Enzyme Inhibitors | 2,2-dimethyl-1,3-dioxan-5-one | Chiral building block | Used as a starting material for the synthesis of complex carbocyclic analogues of sugars researchgate.net |
Intermediates in the Synthesis of Complex Fine Chemicals and Pharmaceuticals
The structural and stereochemical information embedded within 1,3-dioxan-2-ylmethanol and its derivatives makes them valuable intermediates for the production of high-value fine chemicals and active pharmaceutical ingredients (APIs). Chiral derivatives, such as (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, are utilized as building blocks in the pharmaceutical and agrochemical sectors.
The synthesis of novel pharmaceuticals often involves the construction of complex molecular architectures. The 1,3-dioxane scaffold provides a stable and stereochemically defined platform from which to elaborate these structures. For example, research has shown that 1,3-dioxanes can be synthesized from starting materials like benzaldehyde (B42025) or propiophenone (B1677668) and used to create compounds with significant biological activity. mdpi.com The synthesis of various new drugs approved by regulatory bodies often showcases multi-step sequences where such intermediates are crucial for building the final complex molecule. nih.gov The ability to create specific diastereomers by controlling the orientation of substituents on the 1,3-dioxane ring is a powerful tool in constructing targeted pharmaceutical agents. mdpi.com
| Industry | Target Molecule Class | Role of 1,3-Dioxane Intermediate | Example Intermediate |
|---|---|---|---|
| Pharmaceuticals | Neuropathic pain analgesics (σ₁ receptor ligands) | Core scaffold for ligand design | cis-configured 1,3-dioxanes derived from benzaldehyde mdpi.com |
| Agrochemicals | Pesticides, Herbicides | Chiral building block to ensure biological specificity | (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol |
| Fine Chemicals | Specialty chemicals, fragrances | Precursor for specific functional groups and stereochemistry | (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol asianpubs.org |
Use in Polymer Science and Material Design
In polymer science, the 1,3-dioxane ring and its derivatives are valuable monomers for creating novel polymers with unique properties. The cyclic acetal structure can undergo ring-opening polymerization (ROP) to produce polyacetals and other related polymers.
A significant area of research is the development of biodegradable and recyclable polymers to address environmental concerns associated with traditional plastics. Derivatives such as 1,3-dioxolan-4-ones have been successfully polymerized using organocatalysts to synthesize polylactic acid (PLA), a popular biodegradable polymer. mdpi.com Similarly, five-membered cyclic ketene (B1206846) hemiacetal ester (CKHE) monomers, which are derivatives of 1,3-dioxolan-5-one, can be polymerized and copolymerized with a wide range of vinyl monomers. rsc.org The resulting polymers contain ester linkages in their backbone, which makes them susceptible to degradation under basic conditions. rsc.org This degradability is a key feature for applications in sustainable materials. Furthermore, the degradation products can sometimes be recovered and used to re-synthesize the monomer, creating a closed-loop chemical recycling system. rsc.org
| Monomer Type | Resulting Polymer | Key Properties | Potential Applications |
|---|---|---|---|
| 1,3-Dioxolane | Polyacetal resin | Thermally stable | Engineering plastics |
| 1,3-Dioxolan-4-one | Polylactic acid (PLA) | Biodegradable | Eco-friendly packaging, medical implants mdpi.com |
| Cyclic Ketene Hemiacetal Ester (CKHE) | Degradable vinyl copolymers | Chemically recyclable, tunable properties | Sustainable materials, functional polymers rsc.org |
| 1,4-Dioxan-2-one | Poly(ester-ether) | Biodegradable, amphiphilic block copolymers | Nanocarriers for drug delivery researchgate.net |
Contributions to Medicinal Chemistry and Drug Discovery (e.g., Design of Receptor Ligands, Enzyme Inhibitors)
Medicinal chemistry involves the design and synthesis of molecules with therapeutic value. labome.com The 1,3-dioxane scaffold has proven to be a highly effective core structure for the design of new receptor ligands and enzyme inhibitors. Its defined stereochemistry and rigid conformation allow for precise positioning of functional groups to optimize interactions with biological targets.
Significant research has focused on 1,3-dioxane derivatives as ligands for sigma (σ) receptors, particularly the σ₁ subtype, which is a target for treating neuropathic pain and has implications in cancer therapy. mdpi.com By systematically modifying substituents on the 1,3-dioxane ring, chemists can fine-tune the affinity and selectivity of these ligands for their target receptor. mdpi.com The racemic benzylamine (B48309) derivative of a 1,3-dioxane showed high σ₁ affinity and significant analgesic activity in preclinical models. mdpi.com
Beyond sigma receptors, derivatives of the related 1,3-dioxolane have been investigated as α₁-adrenoceptor antagonists and have shown potential in developing new ligands for serotonin (B10506) receptors. researchgate.net Furthermore, the 1,3-dioxane ring is a key component in the synthesis of mechanism-based enzyme inhibitors. For example, carbasugar analogues designed to inhibit glycoside hydrolases incorporate this structure to mimic the natural substrate while providing a stable scaffold for the inhibitory functional groups. researchgate.net The versatility of the 1,3-dioxane framework continues to make it a valuable platform in the discovery of new therapeutic agents.
| Biological Target | Therapeutic Area | Role of 1,3-Dioxane Scaffold | Example Ligand/Inhibitor |
|---|---|---|---|
| σ₁ Receptor | Neuropathic Pain, Oncology | Core structure for antagonists | (2S,4R)-configured benzylamine 1,3-dioxane derivative mdpi.com |
| α₁-Adrenoceptor | Cardiovascular | Core structure for antagonists | 1,3-Dioxolane-based spiroxatrine (B1682170) derivatives researchgate.net |
| Endothelin Receptors | Cardiovascular | Scaffold for antagonists | 1,3-diaryl-5-oxo-proline derivatives mdpi.com |
| Glycoside Hydrolases | Antiviral, Metabolic Diseases | Mimic of the oxocarbenium-ion transition state | Carbocyclic mechanism-based covalent inhibitors researchgate.net |
| Various Pathogens | Infectious Diseases | Scaffold for antimicrobial agents | 1,3-Dioxolane derivatives with antibacterial and antifungal properties |
Conclusion and Future Research Directions
Synthesis of Novel 1,3-Dioxan-2-ylmethanol Derivatives
Future research should focus on the strategic derivatization of this compound to create a diverse library of novel compounds. The hydroxyl group and the dioxane ring offer multiple points for modification. Key areas for exploration include:
Esterification and Etherification: The primary alcohol functionality is a prime site for esterification and etherification reactions. Synthesizing a series of esters and ethers with varying chain lengths, aromatic groups, and functional moieties could lead to derivatives with tailored physical and chemical properties, potentially for applications as specialized solvents, plasticizers, or fragrance components.
Functionalization of the Dioxane Ring: While the dioxane ring is generally stable, exploring reactions that selectively functionalize the ring carbons could yield novel structures. This could involve radical reactions or directed C-H activation.
Polymerization: The hydroxyl group of this compound makes it a suitable monomer for the synthesis of novel polymers. Research into its use in creating polyesters, polyethers, and polyurethanes could lead to materials with unique properties, such as biodegradability or enhanced thermal stability.
| Derivative Class | Potential Synthetic Route | Potential Applications |
| Esters | Acylation with acid chlorides or anhydrides | Solvents, Plasticizers, Fragrances |
| Ethers | Williamson ether synthesis | Chemical intermediates, Solvents |
| Polymers | Polycondensation, Ring-opening polymerization | Biodegradable plastics, Specialty polymers |
Exploration of New Catalytic Systems for Dioxane Formation
The synthesis of 1,3-dioxanes, including this compound, traditionally relies on acid catalysis. Future research should aim to develop more efficient, selective, and sustainable catalytic systems.
Heterogeneous Catalysts: The development of solid acid catalysts, such as zeolites, functionalized mesoporous silica, and ion-exchange resins, could simplify product purification and catalyst recycling. Research should focus on tuning the catalyst's acidity and pore structure to maximize yield and selectivity for this compound.
Biocatalysis: The use of enzymes, such as lipases or alcohol dehydrogenases, for the synthesis of this compound and its derivatives offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Future work could involve screening for novel enzymes or engineering existing ones for enhanced activity and stability. nih.gov
Tandem Catalysis: Designing catalytic systems that can perform multiple synthetic steps in a single pot would significantly improve process efficiency. For instance, a catalyst that could facilitate both the formation of the dioxane ring and subsequent derivatization of the hydroxyl group would be highly valuable.
| Catalyst Type | Advantages | Research Focus |
| Heterogeneous Catalysts | Ease of separation, Reusability | Tuning acidity and porosity, Catalyst stability |
| Biocatalysts | High selectivity, Mild reaction conditions | Enzyme screening and engineering, Co-factor recycling |
| Tandem Catalysts | Process intensification, Reduced waste | Catalyst design for multi-step reactions |
Advanced Stereochemical Control in Reactions
The stereochemistry of 1,3-dioxane (B1201747) derivatives can significantly influence their physical properties and biological activity. Future research should focus on developing methods for the stereoselective synthesis of this compound derivatives.
Chiral Catalysts: The use of chiral Brønsted or Lewis acid catalysts could enable the enantioselective synthesis of specific stereoisomers of substituted this compound. This would be particularly important for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect.
Substrate Control: Employing chiral starting materials, such as enantiomerically pure 1,3-diols, can be an effective strategy for controlling the stereochemistry of the final product. Research into the synthesis of novel chiral diols would broaden the scope of accessible stereoisomers.
Dynamic Kinetic Resolution: Combining a biocatalyst for the resolution of a racemic starting material with a chemical catalyst for the formation of the dioxane ring could provide a highly efficient route to enantiomerically pure products.
Unexplored Biological Activities and Pharmacological Applications
The biological activities of this compound are largely unexplored. However, the broader class of 1,3-dioxane derivatives has shown promise in several therapeutic areas, suggesting that this compound and its derivatives could also possess valuable pharmacological properties.
Antimicrobial Activity: Given that some 1,3-dioxane derivatives exhibit antibacterial and antifungal properties, a systematic screening of this compound and its derivatives against a panel of pathogenic microorganisms is warranted. nih.govnih.govfinechem-mirea.rudntb.gov.uadoaj.org
Anticancer Activity: The potential of 1,3-dioxane derivatives to act as modulators of multidrug resistance in cancer cells suggests that this compound-based compounds could be investigated as adjuvants in cancer chemotherapy. nih.govresearchgate.net
Neurological Activity: Some 1,3-dioxane derivatives have been shown to interact with receptors in the central nervous system, indicating a potential for the development of novel neuropharmacological agents. mdpi.com
| Potential Biological Activity | Rationale | Future Research |
| Antimicrobial | Activity observed in related 1,3-dioxane structures. nih.govnih.govfinechem-mirea.rudntb.gov.uadoaj.org | Screening against a broad spectrum of bacteria and fungi. |
| Anticancer | Modulation of multidrug resistance in other 1,3-dioxanes. nih.govresearchgate.net | Evaluation as chemosensitizing agents in cancer cell lines. |
| Neurological | CNS receptor binding of some 1,3-dioxane derivatives. mdpi.com | Investigation of effects on neurotransmitter systems. |
Integration of Computational Methods for Predictive Chemistry
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules and materials. The application of these methods to this compound could provide valuable insights and guide experimental work.
Property Prediction: In silico tools can be used to predict the physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel this compound derivatives. nih.govnih.govdntb.gov.uaslideshare.netaudreyli.com This would allow for the early-stage filtering of candidates with unfavorable properties, saving time and resources.
Reaction Modeling: Density functional theory (DFT) and other quantum chemical methods can be employed to model reaction mechanisms and predict the stereochemical outcomes of synthetic routes to this compound derivatives. This can aid in the rational design of more efficient and selective syntheses.
QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.
Sustainable Synthesis and Green Chemistry Approaches
Future research on the synthesis of this compound should prioritize the development of sustainable and environmentally friendly processes.
Renewable Feedstocks: The use of biomass-derived starting materials, such as glycerol (B35011) (a byproduct of biodiesel production), is a key aspect of green chemistry. Developing efficient methods for the conversion of glycerol and other renewable feedstocks to this compound would significantly improve the sustainability of its production.
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent or in green solvents like water or supercritical CO2 can dramatically reduce the environmental impact of a chemical process. Research into solvent-free or green solvent-based syntheses of this compound is a promising area for future work.
Energy Efficiency: The use of alternative energy sources, such as microwave or ultrasound irradiation, can often lead to shorter reaction times and lower energy consumption compared to conventional heating methods. The application of these technologies to the synthesis of this compound should be explored.
Q & A
Q. What are the optimal synthetic routes for 1,3-dioxan-2-ylmethanol and its derivatives?
The synthesis typically involves acid-catalyzed cyclization of diols with aldehydes or ketones. For example, (2,2-Dimethyl-1,3-dioxan-5-yl)methanol is prepared via acid catalysis (e.g., p-toluenesulfonic acid) under reflux, followed by purification using column chromatography or recrystallization. Reaction optimization focuses on solvent choice (e.g., toluene or THF) and temperature control to minimize side reactions .
Q. How can the purity of this compound be verified experimentally?
Purity is assessed using HPLC with UV detection (λ = 210–254 nm) or GC-MS. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while elemental analysis (CHNS/O) validates composition. For example, PubChem data for (2,2-dimethyl-1,3-dioxan-5-yl)methanol reports consistent molecular formula (C₇H₁₄O₃) and spectral profiles .
Q. What are the key physicochemical properties of this compound?
Critical properties include solubility (polar aprotic solvents like DMSO), stability under acidic/basic conditions, and hygroscopicity. Experimental determination via Karl Fischer titration and thermogravimetric analysis (TGA) is recommended. Derivatives like (5-n-hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol show monoclinic crystal structures (P2₁/n space group) with defined unit cell parameters .
Advanced Research Questions
Q. How do substituents on the dioxane ring influence reactivity in nucleophilic substitution reactions?
Substituents like methyl or hydroxymethyl groups alter ring strain and electronic density, affecting regioselectivity. For instance, bulky 2,2-dimethyl groups in (2,2-dimethyl-1,3-dioxan-5-yl)methanol reduce ring flexibility, favoring axial attack in SN2 mechanisms. Computational studies (DFT) on transition states can predict regioselectivity and activation energies .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Researchers should:
- Validate compound purity via orthogonal methods (NMR, LC-MS).
- Replicate assays under standardized conditions (e.g., ATP-based viability assays).
- Use structure-activity relationship (SAR) models to isolate functional groups responsible for activity. For example, hydroxyl positioning impacts binding to enzymes like cyclooxygenase .
Q. What role does X-ray crystallography play in characterizing this compound derivatives?
Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions. For (5-n-hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol, crystallography confirmed a monoclinic lattice (a = 13.66 Å, b = 5.94 Å, c = 16.43 Å) with hydrogen-bonding networks stabilizing the structure. Challenges include crystal growth optimization (e.g., slow evaporation in EtOAc/hexane) .
Q. How can in silico methods predict the metabolic stability of this compound-based drug candidates?
Molecular dynamics (MD) simulations and CYP450 docking studies model metabolic pathways. Tools like SwissADME predict logP and cytochrome interactions. For example, derivatives with electron-withdrawing groups show reduced hepatic clearance in rat liver microsome assays .
Methodological Guidelines
- Synthesis Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., Lewis acids vs. Brønsted acids) and reaction times .
- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries (e.g., DTXSID60393889) to confirm reproducibility .
- Biological Assays : Include positive/negative controls and dose-response curves to minimize false positives in cytotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
